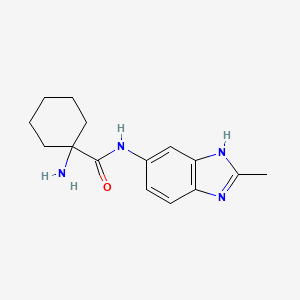![molecular formula C12H18N4O2 B7557713 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds called metabotropic glutamate receptor agonists, which have been shown to modulate the activity of glutamate receptors in the brain.
Mecanismo De Acción
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide acts as an agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. When 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity. This can result in increased or decreased synaptic transmission, depending on the specific subtype of receptor and the location in the brain.
Biochemical and Physiological Effects:
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in synaptic plasticity, alterations in gene expression, and modulation of pain perception. 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has also been shown to have neuroprotective effects in certain disease models, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide in lab experiments is its specificity for metabotropic glutamate receptors. This allows researchers to study the function of these receptors without affecting other neurotransmitter systems. However, 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to have off-target effects at high concentrations, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide and metabotropic glutamate receptors. One area of interest is the role of these receptors in addiction and substance abuse. 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to modulate the activity of brain regions involved in reward processing, and may have potential as a therapeutic target for addiction. Another area of interest is the development of more potent and selective metabotropic glutamate receptor agonists, which could have greater therapeutic potential for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide involves the reaction of 3-nitrobenzoyl chloride with N-(tert-butoxycarbonyl)-L-glutamic acid, followed by reduction of the resulting intermediate with sodium dithionite. The product is then treated with 3-aminophenylacetic acid to yield 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide. The yield of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide is typically around 50%, and the compound can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been used extensively in scientific research to study the function of metabotropic glutamate receptors in the brain. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to activate these receptors, leading to changes in neuronal activity and behavior.
Propiedades
IUPAC Name |
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-7(2)10(13)11(17)15-8-4-3-5-9(6-8)16-12(14)18/h3-7,10H,13H2,1-2H3,(H,15,17)(H3,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOLKADRLIPFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)NC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)
